N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 484681-59-6
VCID: VC4342183
InChI: InChI=1S/C21H21N3O3S/c1-14(25)15-4-8-17(9-5-15)23-20(26)13-28-21-22-12-19(24(21)2)16-6-10-18(27-3)11-7-16/h4-12H,13H2,1-3H3,(H,23,26)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.48

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

CAS No.: 484681-59-6

Cat. No.: VC4342183

Molecular Formula: C21H21N3O3S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide - 484681-59-6

Specification

CAS No. 484681-59-6
Molecular Formula C21H21N3O3S
Molecular Weight 395.48
IUPAC Name N-(4-acetylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H21N3O3S/c1-14(25)15-4-8-17(9-5-15)23-20(26)13-28-21-22-12-19(24(21)2)16-6-10-18(27-3)11-7-16/h4-12H,13H2,1-3H3,(H,23,26)
Standard InChI Key XPNXUDNEQINEGA-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC

Introduction

N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound with potential applications in pharmaceutical and biochemical research. This compound features a unique structure characterized by an acetylphenyl group, a methoxyphenyl-substituted imidazole ring, and a thioacetamide linkage. Below, we explore the compound's chemical properties, synthesis, and potential biological applications.

Synthesis

The synthesis of N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves multi-step reactions:

  • Preparation of the Imidazole Derivative:

    • The imidazole ring is typically synthesized via cyclization reactions involving aldehydes and amines.

    • Substitution on the imidazole ring with a methoxyphenyl group is achieved through electrophilic substitution.

  • Formation of the Thioacetamide Linkage:

    • The thioacetamide group is introduced via nucleophilic substitution using thiourea derivatives or related reagents.

  • Coupling with Acetophenone Derivative:

    • The final step involves coupling the acetophenone derivative with the intermediate through amide bond formation.

Biological Activity and Applications

4.1 Antimicrobial Potential
Compounds with structural similarities to N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. The thioacetamide linkage and imidazole ring are known pharmacophores for antimicrobial agents .

4.2 Anticancer Properties
The methoxyphenyl-substituted imidazole core may interact with cancer cell receptors or enzymes, making it a potential candidate for anticancer drug development .

4.3 Molecular Docking Insights
Molecular docking studies suggest that such compounds can bind effectively to enzyme active sites due to their heteroaromatic nature and flexible substituents .

Analytical Data

The compound can be characterized using the following techniques:

TechniquePurpose
NMR SpectroscopyConfirming chemical shifts for functional groups (e.g., acetyl, methoxy).
Mass SpectrometryDetermining molecular weight and fragmentation patterns.
FTIR SpectroscopyIdentifying functional groups (e.g., C=O, C-S).

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